2-(6,7-Dimethyl-1-oxaspiro[2.4]heptan-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,7-Dimethyl-1-oxaspiro[24]heptan-4-yl)ethan-1-ol is a chemical compound characterized by its unique spiro structure, which includes a cyclopropane ring fused to a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dimethyl-1-oxaspiro[2.4]heptan-4-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclopropane derivative with an alcohol under acidic or basic conditions to form the spiro compound. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(6,7-Dimethyl-1-oxaspiro[2.4]heptan-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The spiro structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols. Substitution reactions can lead to a variety of spiro derivatives with different functional groups .
Scientific Research Applications
2-(6,7-Dimethyl-1-oxaspiro[2.4]heptan-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a subject of study for understanding biological interactions and mechanisms.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(6,7-Dimethyl-1-oxaspiro[2.4]heptan-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects or chemical transformations .
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethyl-1,4-dioxaspiro[2.4]heptan-5-one: Another spiro compound with a different functional group.
Ethyl 2-(4-methylspiro[2.4]heptan-4-yl)propanoate: A similar spiro compound with an ester functional group.
Uniqueness
2-(6,7-Dimethyl-1-oxaspiro[2.4]heptan-4-yl)ethan-1-ol is unique due to its specific combination of a spiro structure with a hydroxyl group. This combination provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
Properties
CAS No. |
61612-43-9 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-(6,7-dimethyl-1-oxaspiro[2.4]heptan-4-yl)ethanol |
InChI |
InChI=1S/C10H18O2/c1-7-5-9(3-4-11)10(6-12-10)8(7)2/h7-9,11H,3-6H2,1-2H3 |
InChI Key |
RAPLWZPUCUXAGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2(C1C)CO2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.